3-(2-bromoethyl)-5-methyl-1,2-oxazole
Description
Contextual Significance of Halogenated Heterocycles in Contemporary Organic Synthesis
Halogenated heterocyclic compounds are a cornerstone of modern organic synthesis. The presence of a halogen atom, such as bromine, introduces a reactive site that can be readily manipulated through various chemical transformations. vulcanchem.com This reactivity allows for the construction of more complex molecular architectures through reactions like nucleophilic substitution and cross-coupling reactions. The strategic placement of a halogen on a heterocyclic scaffold provides chemists with a powerful tool for the diversification of molecular libraries and the synthesis of target molecules with desired properties.
Strategic Importance of the 1,2-Oxazole Scaffold in Medicinal and Materials Chemistry
The 1,2-oxazole ring, also known as isoxazole (B147169), is a privileged scaffold in medicinal chemistry. researchgate.net This five-membered heterocycle is present in numerous biologically active compounds and approved pharmaceutical agents. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of molecules that can effectively interact with biological targets such as enzymes and receptors. nih.gov In the realm of materials science, the incorporation of oxazole (B20620) rings into polymer backbones has been explored for the development of materials with specific optoelectronic properties. researchgate.net
Research Trajectories and Scholarly Contributions Pertaining to 3-(2-bromoethyl)-5-methyl-1,2-oxazole
While extensive research has been conducted on substituted oxazoles in general, specific scholarly contributions focusing exclusively on this compound are less prevalent in publicly accessible literature. Much of the understanding of this compound is derived from the broader knowledge of the synthesis and reactivity of 1,2-oxazoles and haloalkyl-substituted heterocycles. Its utility is often highlighted in the context of its role as a versatile intermediate for the synthesis of more complex molecules.
Scope and Objectives of Academic Inquiry into the Compound
Physicochemical Properties and Synthesis
A comprehensive understanding of a chemical compound necessitates a detailed examination of its physical and chemical properties, as well as its synthetic accessibility.
Chemical Identity
The fundamental characteristics of this compound are summarized in the following table.
| Property | Value | Source |
| IUPAC Name | This compound | vulcanchem.comuni.lu |
| CAS Number | 2228773-54-2 | vulcanchem.com |
| Molecular Formula | C₆H₈BrNO | uni.lu |
| Molecular Weight | 190.04 g/mol | vulcanchem.com |
| Canonical SMILES | CC1=CC(=NO1)CCBr | uni.lu |
| InChI Key | KDTJWOGMVPQPAG-UHFFFAOYSA-N | uni.lu |
Plausible Synthetic Pathways
The synthesis of substituted 1,2-oxazoles can be achieved through various methods, with 1,3-dipolar cycloaddition reactions being a prominent strategy. For this compound, a plausible and widely utilized approach is the Van Leusen oxazole synthesis. vulcanchem.com This method involves the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC). nih.govnih.gov
A potential synthetic route for this compound would likely involve the following steps:
Preparation of the Aldehyde Precursor: Synthesis of 4-bromo-2-butanone.
Cycloaddition: Reaction of 4-bromo-2-butanone with a suitable reagent to form the 1,2-oxazole ring.
The bromoethyl side chain provides a reactive site for further functionalization. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules. The oxazole ring itself is generally stable under various reaction conditions, although it can participate in certain cycloaddition and rearrangement reactions. wikipedia.org
Applications in Advanced Chemical Research
The unique structural features of this compound make it a valuable tool in several areas of chemical research, particularly in the synthesis of novel compounds with potential biological activity or material properties.
Role as a Versatile Chemical Intermediate
The primary application of this compound in advanced chemical research is as a versatile intermediate. The presence of the reactive bromoethyl group allows for its incorporation into larger molecular frameworks through various synthetic transformations. This makes it a valuable starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs.
Potential in Medicinal Chemistry
The 1,2-oxazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. nih.gov By using this compound as a starting material, medicinal chemists can synthesize novel derivatives where the oxazole core is appended to other molecular fragments known to interact with specific biological targets. The bromoethyl chain can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a diverse array of compounds for evaluation as potential drug candidates.
Exploration in Materials Science
The incorporation of heterocyclic rings into polymers is a known strategy for tuning their electronic and optical properties. While specific research on the use of this compound in materials science is not widely documented, its structure suggests potential applications. The bromoethyl group could be used to graft the oxazole moiety onto polymer backbones or to initiate polymerization reactions. The resulting materials could exhibit interesting properties for applications in areas such as organic light-emitting diodes (OLEDs) or sensors.
Properties
CAS No. |
2228773-54-2 |
|---|---|
Molecular Formula |
C6H8BrNO |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
3-(2-bromoethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H8BrNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 |
InChI Key |
KDTJWOGMVPQPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CCBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Bromoethyl 5 Methyl 1,2 Oxazole and Its Precursors
Classical and Contemporary Approaches to 1,2-Oxazole Ring Formation
The formation of the 1,2-oxazole (also known as isoxazole) ring is a fundamental step in the synthesis of the target molecule. Various classical and modern methods have been developed for this purpose.
Cyclization Reactions for the Oxazole (B20620) Core
The construction of the 1,2-oxazole ring system can be achieved through several key cyclization strategies. A primary and widely used method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comnih.gov This condensation reaction first forms an oxime intermediate with one carbonyl group, followed by an intramolecular attack of the oxime's hydroxyl group on the second carbonyl, leading to the formation of the aromatic isoxazole (B147169) ring after dehydration. youtube.com
Another significant approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govresearchgate.netnih.gov This method is a powerful tool for creating substituted isoxazoles and isoxazolines. researchgate.net The nitrile oxides can be generated in situ from various precursors, such as hydroximoyl chlorides. nih.gov
The Van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde, is another versatile method for forming 5-substituted oxazoles through a [3+2] cycloaddition mechanism. vulcanchem.comnih.gov This reaction is often carried out under basic conditions, for instance, with potassium carbonate in methanol. vulcanchem.commdpi.com
More contemporary methods include metal-free cyclization of N-propargylamides promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) rsc.org and iodine-mediated synthesis from α-bromoketones and benzylamine (B48309) derivatives. rsc.org Additionally, gold-catalyzed cycloisomerization of α,β-acetylenic oximes has been shown to produce substituted isoxazoles under mild conditions. organic-chemistry.org
| Reaction Type | Key Reagents | Description | References |
| Condensation | 1,3-Dicarbonyl compounds, Hydroxylamine | Reaction forms an oxime intermediate, which then cyclizes and dehydrates to form the isoxazole ring. | youtube.comnih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkenes/Alkynes | A [3+2] cycloaddition reaction that is highly efficient for synthesizing substituted isoxazoles. | nih.govresearchgate.netnih.gov |
| Van Leusen Oxazole Synthesis | Tosylmethylisocyanide (TosMIC), Aldehydes | Forms 5-substituted oxazoles under basic conditions. | vulcanchem.comnih.govmdpi.com |
| Metal-Free Cyclization | N-propargylamides, PIDA | Intramolecular iodooxygenation leads to oxazoline (B21484) and oxazole derivatives. | rsc.org |
| Iodine-Mediated Synthesis | α-Bromoketones, Benzylamine derivatives | Efficiently promotes oxazole synthesis. | rsc.org |
| Gold-Catalyzed Cycloisomerization | α,β-Acetylenic oximes | Leads to substituted isoxazoles under mild conditions. | organic-chemistry.org |
Introduction of the Methyl Substituent
The methyl group at the 5-position of the 1,2-oxazole ring can be introduced in several ways. One common strategy is to start with a precursor that already contains the methyl group. For instance, in the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, using a diketone like 2,5-hexanedione (B30556) can directly lead to the formation of a methyl-substituted isoxazole. guidechem.com
Alternatively, the methyl group can be introduced through post-cyclization modification. However, direct alkylation of the isoxazole ring can be challenging and may lead to a mixture of products. Therefore, using a starting material that incorporates the desired substituent pattern is often the preferred and more regioselective approach. For example, the synthesis of 5-methylisoxazole-3-carboxylic acid often starts from precursors that ensure the methyl group is positioned at the desired location. guidechem.com
Functionalization Strategies for the Bromoethyl Moiety Incorporation
The introduction of the 2-bromoethyl group at the 3-position of the 5-methyl-1,2-oxazole ring is a critical functionalization step. This can be achieved through bromination of a suitable precursor or by attaching the bromoethyl chain via nucleophilic substitution.
Bromination Reactions of Oxazole Precursors
A common and direct method for introducing the bromoethyl group is the bromination of a precursor alcohol, such as 3-(2-hydroxyethyl)-5-methyl-1,2-oxazole. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This approach is a classical method for converting primary alcohols to the corresponding alkyl bromides.
The synthesis of the precursor alcohol, 3-(2-hydroxyethyl)-5-methyl-1,2-oxazole, can be accomplished through the cyclization of appropriate starting materials. For instance, the reaction of a suitable diketo-alcohol or a related precursor with hydroxylamine would yield the desired hydroxyethyl-substituted isoxazole.
| Precursor | Brominating Agent | Product | References |
| 3-(2-hydroxyethyl)-5-methyl-1,2-oxazole | PBr₃ or SOBr₂ | 3-(2-bromoethyl)-5-methyl-1,2-oxazole | General knowledge |
Nucleophilic Substitution Routes for Bromoethyl Chain Attachment
An alternative strategy involves the attachment of the entire bromoethyl chain to a pre-formed 5-methyl-1,2-oxazole core. This can be achieved through nucleophilic substitution reactions. For example, if a 5-methyl-1,2-oxazole derivative with a suitable leaving group at the 3-position is available, it could react with a nucleophile containing the two-carbon ethyl unit, which is subsequently converted to the bromide.
However, a more plausible route involves creating a nucleophilic center at the 3-position of the 5-methyl-1,2-oxazole and reacting it with an electrophile like 1,2-dibromoethane. Deprotonation at the C3 position of 5-methylisoxazole (B1293550) can be challenging, and such reactions often require strong bases and careful control of reaction conditions to avoid side reactions.
Advanced Catalytic Syntheses of this compound Analogues
While direct catalytic synthesis of this compound is not extensively documented, advanced catalytic methods are widely used for the synthesis of various oxazole and isoxazole analogues. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to functionalize bromo-substituted oxazoles. orgsyn.org This allows for the introduction of various aryl or alkyl groups onto the oxazole ring. Although not directly applicable to the synthesis of the bromoethyl group, this highlights the utility of catalysis in modifying oxazole scaffolds.
Copper-catalyzed reactions have also been utilized in the synthesis of isoxazoles. For example, a copper-catalyzed [3 + 2] cycloaddition of alkynes with in situ generated nitrile oxides provides a regioselective route to isoxazoles. organic-chemistry.org Furthermore, a recyclable Cu/Al₂O₃ nanocomposite has been used as a catalyst for the solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition under ball-milling conditions, offering a green and efficient methodology. nih.gov
These catalytic approaches, while not directly yielding this compound in one step, are crucial for the synthesis of a wide array of substituted oxazoles that can serve as precursors or analogues, demonstrating the continuous evolution of synthetic strategies in heterocyclic chemistry.
Reaction Mechanisms and Chemical Transformations of 3 2 Bromoethyl 5 Methyl 1,2 Oxazole
Nucleophilic Substitution Reactions at the Bromoethyl Side Chain
The primary site for nucleophilic attack on 3-(2-bromoethyl)-5-methyl-1,2-oxazole is the electrophilic carbon atom attached to the bromine. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups.
Intramolecular Cyclization Pathways and Ring Closure Reactions
The presence of the nitrogen atom in the 1,2-oxazole ring in proximity to the bromoethyl side chain facilitates intramolecular cyclization reactions. Under appropriate conditions, typically involving a base, the nitrogen atom can act as an internal nucleophile, displacing the bromide ion to form a fused ring system. This process is a powerful strategy for constructing more complex heterocyclic frameworks. For instance, similar haloalkyl-substituted azoles are known to undergo such cyclizations to yield bicyclic products. The reaction of 2-bromomethyl-1,3-thiaselenole, a related heterocyclic compound, with nucleophiles proceeds through a seleniranium cation intermediate, which can lead to ring-opened or cyclized products depending on the reaction pathway. mdpi.com
Intermolecular Functionalization with Various Nucleophiles
A wide array of external nucleophiles can react with this compound to displace the bromine atom. This allows for the straightforward introduction of various functionalities at the terminus of the ethyl side chain. Common nucleophiles employed in such reactions include amines, thiols, azides, and cyanides, leading to the corresponding aminoethyl, thioethyl, azidoethyl, and cyanoethyl derivatives, respectively. These reactions are typically carried out in a polar solvent, and the choice of base and reaction conditions can be optimized to achieve high yields. For example, the bromine atom on similar bromo-substituted oxazoles can be replaced by nucleophiles like amines or thiols.
Reactivity of the 1,2-Oxazole Heterocyclic Ring System
The 1,2-oxazole ring, while aromatic, exhibits its own characteristic reactivity, which can be influenced by the substituents it bears.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution on the oxazole (B20620) ring is generally difficult unless the ring is activated by electron-donating groups. numberanalytics.compharmaguideline.com For the parent oxazole, electrophilic substitution, when it occurs, preferentially takes place at the C5 position. wikipedia.orgslideshare.net In the case of this compound, the methyl group at the C5 position is an activating group, which could potentially direct electrophiles to the C4 position. However, the bromoethyl group at the C3 position is electron-withdrawing, which deactivates the ring towards electrophilic attack. Therefore, forcing conditions may be required for electrophilic substitution to occur.
| Reaction Type | Position of Substitution | Influence of Substituents |
| Electrophilic Aromatic Substitution | C5 (unsubstituted oxazole) | Electron-donating groups activate the ring. |
| Electrophilic Aromatic Substitution | Potentially C4 | The C5-methyl group is activating, while the C3-bromoethyl group is deactivating. |
Ring-Opening and Rearrangement Processes
The 1,2-oxazole ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under thermal or photochemical stimuli. researchgate.net The relatively weak N-O bond in the 1,2-oxazole ring makes it prone to cleavage. researchgate.net For example, treatment of some oxazoles with nucleophiles can lead to ring cleavage and rearrangement to form other heterocyclic systems, such as imidazoles. pharmaguideline.com The specific products of ring-opening and rearrangement reactions are highly dependent on the reaction conditions and the substitution pattern of the oxazole ring. Anion photodetachment has been used to study the diradical intermediates in the ring-opening of oxazole. rsc.org
Cross-Coupling Reactions Involving this compound
Suzuki-Miyaura Coupling for Aryl/Alkyl Extension
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction would typically involve the coupling of the bromoethyl moiety with a variety of organoboron reagents, such as boronic acids or their esters, to introduce new aryl or alkyl groups. The general mechanism for a Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
While the Suzuki-Miyaura reaction is widely applied for sp2-sp2 and sp2-sp3 couplings, its application to sp3-hybridized alkyl bromides like the 2-bromoethyl group in the target molecule can be challenging. However, advancements in ligand design and catalyst systems have expanded the scope of this reaction to include such substrates.
Interactive Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 3-(2-phenylethyl)-5-methyl-1,2-oxazole |
| 2 | Methylboronic acid | PdCl2(dppf) | dppf | Cs2CO3 | Dioxane | 3-(2-propyl)-5-methyl-1,2-oxazole |
| 3 | 4-Fluorophenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | THF | 3-(2-(4-fluorophenyl)ethyl)-5-methyl-1,2-oxazole |
Note: This table is illustrative and based on general principles of Suzuki-Miyaura couplings. Specific experimental data for these reactions with this compound is not available in the cited literature.
Other Transition Metal-Catalyzed Transformations
Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions could be envisaged for this compound. These reactions could target either the C-Br bond or the isoxazole (B147169) ring itself. For instance, Heck coupling could potentially be employed to introduce alkenyl groups at the ethyl side chain.
Furthermore, the isoxazole ring is known to undergo various transformations catalyzed by transition metals. These can include ring-opening reactions, rearrangements, and cycloadditions, providing access to a diverse range of nitrogen- and oxygen-containing heterocycles. For example, some isoxazole derivatives have been shown to undergo reductive ring cleavage in the presence of molybdenum or iron carbonyls to yield β-amino enones.
Oxidative and Reductive Transformations of the Compound
The oxidative and reductive chemistry of this compound is another important aspect of its reactivity profile. The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond under various conditions. Catalytic hydrogenation, for example, can lead to the formation of β-amino ketones or related structures. The specific outcome of the reduction can often be controlled by the choice of catalyst and reaction conditions.
The presence of the bromoethyl group also introduces the possibility of reductive dehalogenation, either as a desired transformation to yield 3-ethyl-5-methyl-1,2-oxazole or as a potential side reaction in other transformations.
Oxidative transformations of the isoxazole ring are less common but can be achieved under specific conditions. The methyl group at the 5-position could also be a site for oxidation to an aldehyde or carboxylic acid, depending on the oxidant used.
Interactive Table 2: Potential Oxidative and Reductive Transformations
| Transformation | Reagents and Conditions | Potential Product |
| Reductive N-O bond cleavage | H2, Pd/C | 1-aminohexan-1,4-dione |
| Reductive dehalogenation | H2, Raney Ni | 3-ethyl-5-methyl-1,2-oxazole |
| Methyl group oxidation | KMnO4 | 3-(2-bromoethyl)-1,2-oxazole-5-carboxylic acid |
Note: This table presents potential reactions based on the general reactivity of isoxazoles and alkyl bromides. Specific experimental validation for this compound is not provided in the searched literature.
Derivatization and Analog Development from 3 2 Bromoethyl 5 Methyl 1,2 Oxazole
Synthesis of Novel Oxazole-Fused Polyheterocyclic Systems
The 2-bromoethyl substituent on the isoxazole (B147169) ring is a key functional group that enables the construction of fused polyheterocyclic systems through intramolecular cyclization reactions. This strategy typically involves a two-step process: first, the nucleophilic displacement of the bromide by a suitable reagent, followed by an intramolecular reaction to form a new ring fused to the isoxazole core.
A plausible approach involves the reaction of 3-(2-bromoethyl)-5-methyl-1,2-oxazole with a binucleophilic reagent. For instance, reaction with an aminothiol (B82208) or an aminophenol could introduce a nucleophilic group that, in a subsequent step, could cyclize onto the isoxazole ring or an adjacent atom. More commonly, the bromoethyl group is first converted to a more elaborate side chain containing a strategically placed nucleophile or electrophile. This new functional group can then react with a suitable position on the isoxazole ring to forge the new heterocyclic ring. Base-catalyzed intramolecular cyclization is a well-established method for creating fused ring systems from precursors containing appropriate functional groups. rsc.org
Below is a table of potential fused heterocyclic systems that could be synthesized from derivatives of this compound, based on established cyclization strategies. researchgate.net
| Starting Derivative (Precursor) | Reagent/Condition for Cyclization | Potential Fused Product |
| 3-(2-Azidoethyl)-5-methyl-1,2-oxazole | Heat or Photolysis (Nitrene insertion) | Dihydro-oxazolo[3,2-b]pyrazole |
| N-(2-(5-methyl-1,2-oxazol-3-yl)ethyl)acetamide | POCl₃ (Bischler-Napieralski type) | Dihydro-oxazolo[3,2-a]pyridine |
| 2-(5-methyl-1,2-oxazol-3-yl)ethanethiol | Oxidative cyclization | Dihydro-oxazolo[3,2-b] vulcanchem.comcaltech.eduthiazine |
| Diethyl 2-((2-(5-methyl-1,2-oxazol-3-yl)ethyl)malonate | Strong base (e.g., NaOEt) | Oxazolo[3,2-a]pyridin-one derivative |
These proposed pathways highlight the utility of the bromoethyl group as a handle for constructing diverse and complex chemical entities with potential applications in materials science and medicinal chemistry.
Elaboration of the Alkyl Chain Through Chain Extension and Functional Group Interconversion
The 2-bromoethyl side chain of this compound is highly amenable to modification, allowing for both the extension of the carbon chain and the interconversion of functional groups. These transformations are fundamental in synthetic chemistry for altering a molecule's physical, chemical, and biological properties.
Functional Group Interconversion (FGI) involves the substitution of the bromine atom with a variety of nucleophiles. The carbon-bromine bond is polarized, making the ethyl group an excellent electrophile for such reactions. This allows for the introduction of a wide array of functionalities.
Chain Extension reactions aim to increase the length of the alkyl side chain. A common strategy involves converting the bromide to a nucleophile (e.g., via a Grignard reagent) or using it to alkylate a nucleophilic carbon species like a cyanide or malonate anion.
The table below details several key transformations possible from the bromoethyl group.
| Transformation Type | Reagent(s) | Product Functional Group | Resulting Compound Structure |
| FGI | Sodium Azide (NaN₃) | Azide | 3-(2-azidoethyl)-5-methyl-1,2-oxazole |
| FGI | Sodium Cyanide (NaCN) | Nitrile | 3-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
| FGI | Sodium Hydroxide (NaOH) | Alcohol | 2-(5-methyl-1,2-oxazol-3-yl)ethanol |
| FGI | Ammonia (NH₃) | Amine | 2-(5-methyl-1,2-oxazol-3-yl)ethanamine |
| FGI | Sodium Thiolate (NaSR) | Thioether | 3-(2-(alkylthio)ethyl)-5-methyl-1,2-oxazole |
| Chain Extension | Mg; then CO₂; then H₃O⁺ | Carboxylic Acid | 3-(5-methyl-1,2-oxazol-3-yl)propanoic acid |
| Chain Extension | NaCN; then H₂/Raney Ni | Propylamine | 3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
| Chain Extension | Diethyl malonate, NaOEt; then H₃O⁺/Heat | Propanoic Acid | 3-(5-methyl-1,2-oxazol-3-yl)propanoic acid |
These modifications significantly expand the chemical space accessible from this single starting material, providing a toolkit for fine-tuning molecular properties for specific applications.
Design and Synthesis of Structurally Modified Bioactive Analogues
Oxazole (B20620) and isoxazole rings are prevalent scaffolds in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. nih.govchemmethod.comsphinxsai.com The compound this compound is an ideal starting material for generating libraries of novel analogues for biological screening. The reactive bromoethyl handle provides a straightforward method for attaching various pharmacophores or modifying moieties that can modulate biological activity.
The design of such analogues often involves linking the isoxazole core to other chemical groups known to interact with biological targets. By reacting this compound with different nucleophiles (e.g., amines, phenols, thiols), a diverse set of ether, thioether, and amine-linked derivatives can be synthesized. Many non-proteinogenic amino acids and heterocyclic compounds with known bioactivity can be incorporated using this approach. nih.gov
The following table outlines potential bioactive analogues that can be synthesized from this compound and the targeted biological activity associated with the incorporated moiety.
| Reactant Class | Example Reactant | Resulting Analogue Structure | Associated Biological Activity of Moiety |
| Substituted Anilines | 4-Aminophenol | 4-((2-(5-methyl-1,2-oxazol-3-yl)ethyl)amino)phenol | Analgesic, Anti-inflammatory sphinxsai.com |
| Heterocyclic Amines | Piperazine | 1-(2-(5-methyl-1,2-oxazol-3-yl)ethyl)piperazine | Antipsychotic, Anthelmintic |
| Thiophenols | 4-Chlorothiophenol | 3-(2-((4-chlorophenyl)thio)ethyl)-5-methyl-1,2-oxazole | Antimicrobial nih.gov |
| Benzoxazoles | 2-Aminobenzoxazole Derivative | Varies (N-alkylation) | Antimicrobial, Anticancer nih.gov |
| Carboxylic Acids | Benzoic Acid | 2-(5-methyl-1,2-oxazol-3-yl)ethyl benzoate | Antifungal |
This modular approach allows for the systematic exploration of structure-activity relationships (SAR), where the isoxazole core acts as a stable anchor and the appended groups are varied to optimize interactions with a specific biological target.
Incorporation of the Oxazole Moiety into Polymeric and Supramolecular Architectures
The unique chemical properties of this compound make it a valuable synthon for materials science, particularly in the development of functional polymers and complex supramolecular structures. The bromoethyl group can act as an initiator for certain polymerization techniques or as a reactive site for grafting the isoxazole unit onto existing polymer backbones.
In the field of polymer chemistry, alkyl halides are well-known initiators for controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). While secondary bromides can be used, their efficiency can sometimes be improved by halogen exchange techniques. cmu.edu By initiating polymerization from this compound, polymers with a terminal isoxazole group can be synthesized. Alternatively, the bromide can be substituted by a polymerizable group, such as an acrylate (B77674) or methacrylate, by reacting it with the corresponding triethylammonium (B8662869) salt. semanticscholar.org This would turn the molecule into a monomer that can be co-polymerized with other monomers to introduce the isoxazole functionality along the polymer chain. Such oxazole-containing polymers could find use as advanced materials with tailored electronic or metal-coordinating properties. mdpi.com
In supramolecular chemistry, the goal is to construct large, ordered structures through non-covalent interactions. Covalent synthesis is used to create the building blocks (synthons) for this self-assembly. The bromoethyl group allows for the covalent attachment of the isoxazole moiety to other molecular components designed to participate in hydrogen bonding, π-π stacking, or metal coordination. For example, reacting it with a molecule containing a pyridine (B92270) or bipyridine unit could create a ligand for metallosupramolecular chemistry.
The table below summarizes potential applications in these advanced material contexts.
| Application Area | Synthetic Strategy | Resulting Structure | Potential Function |
| Polymer Chemistry | Use as ATRP initiator | Polymer with terminal isoxazole | Functional polymer end-group |
| Polymer Chemistry | Grafting to polymers with -OH or -NH₂ groups | Polymer with pendant isoxazole moieties | Modified polymer properties (e.g., thermal, optical) |
| Polymer Chemistry | Conversion to monomer (e.g., acrylate) and polymerization | Copolymer containing isoxazole units | Functional material, ligand-bearing polymer mdpi.com |
| Supramolecular Chemistry | Linkage to a hydrogen-bonding unit (e.g., ureidopyrimidinone) | Isoxazole-functionalized self-assembling synthon | Formation of ordered supramolecular polymers |
| Supramolecular Chemistry | Linkage to a metal-coordinating ligand (e.g., terpyridine) | Isoxazole-functionalized ligand | Component for self-assembled metal-organic structures |
The ability to integrate the this compound unit into larger molecular and macromolecular systems opens avenues for the creation of novel materials with sophisticated functions.
Advanced Spectroscopic and Structural Elucidation of 3 2 Bromoethyl 5 Methyl 1,2 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-(2-bromoethyl)-5-methyl-1,2-oxazole, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the regiochemistry of the substituents on the oxazole (B20620) ring and confirming the structure of the bromoethyl side chain.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons provide a detailed map of the proton environment. The methyl group protons at the C5 position are expected to appear as a singlet, while the protons of the bromoethyl group at the C3 position will exhibit a more complex pattern, likely two triplets corresponding to the adjacent methylene (B1212753) groups. The proton on the C4 position of the oxazole ring will also present as a distinct signal.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments, and their chemical shifts are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).
While specific experimental data for this compound is not widely published, data for analogous structures can provide expected chemical shift ranges. amazonaws.comnih.gov For instance, in similar oxazole derivatives, the methyl carbon typically resonates at a characteristic upfield shift, while the carbons of the oxazole ring appear at lower field due to the influence of the electronegative oxygen and nitrogen atoms. nih.govresearchgate.net The carbons of the bromoethyl side chain will have their chemical shifts influenced by the bromine atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH ₃ (at C5) | Singlet | Upfield region |
| CH (at C4) | Characteristic downfield shift | Downfield region |
| -CH ₂- (adjacent to oxazole) | Triplet | Mid-field region |
| -CH ₂-Br | Triplet | Downfield due to Br |
| C 5 | - | Downfield region |
| C 4 | - | Downfield region |
| C 3 | - | Downfield region |
| C H₃ (at C5) | - | Upfield region |
| -C H₂- (adjacent to oxazole) | - | Mid-field region |
Note: The exact chemical shifts would need to be determined experimentally.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. slideshare.net For this compound (C₆H₈BrNO), high-resolution mass spectrometry (HRMS) can precisely determine the molecular mass, confirming the molecular formula. uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). chemguide.co.uk
The fragmentation of the molecular ion under electron ionization (EI) can provide valuable structural insights. chemguide.co.uk The fragmentation of oxazole rings is known to proceed through several pathways, including cleavage of the ring bonds. clockss.org For this compound, key fragmentation pathways would likely involve:
Loss of a bromine radical (•Br): This would result in a significant fragment ion.
Cleavage of the ethyl side chain: This could lead to the formation of ions corresponding to the oxazole ring with a vinyl or ethyl fragment.
Ring cleavage of the oxazole core: This can produce a variety of smaller fragment ions. clockss.org
Analysis of the relative abundances of these fragment ions helps to piece together the structure of the parent molecule. sapub.orgresearchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| [M]⁺ | Molecular ion (C₆H₈BrNO)⁺ |
| [M+2]⁺ | Isotopic peak due to ⁸¹Br |
| [M - Br]⁺ | Loss of bromine radical |
| [M - CH₂Br]⁺ | Cleavage of the C-C bond in the side chain |
Note: The exact m/z values and relative intensities would be determined experimentally.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. acs.orgresearcher.life For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C=N, C=C, and C-O-N vibrations of the oxazole ring, as well as the vibrations of the methyl and bromoethyl substituents. amazonaws.comrsc.org
The C-H stretching vibrations of the methyl group and the methylene groups of the ethyl chain would appear in the 2800-3000 cm⁻¹ region. The stretching vibrations of the oxazole ring (C=N, C=C) are expected in the 1500-1650 cm⁻¹ region. The C-O stretching and ring breathing modes will appear at lower wavenumbers. The C-Br stretching vibration of the bromoethyl group would be found in the fingerprint region, typically around 500-600 cm⁻¹.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. researchgate.net
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Technique(s) |
|---|---|---|
| C-H stretching (aliphatic) | 2800-3000 | IR, Raman |
| C=N stretching (oxazole) | 1600-1650 | IR, Raman |
| C=C stretching (oxazole) | 1500-1600 | IR, Raman |
| C-O-N ring vibrations | Lower frequency region | IR, Raman |
Note: The exact positions and intensities of the bands would be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination
For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This technique would unambiguously confirm the connectivity of the atoms in this compound, including the regiochemistry of the substituents on the oxazole ring.
Furthermore, X-ray crystallography would reveal details about the conformation of the bromoethyl side chain and the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the crystal packing. While no specific crystallographic data for this compound is currently available in the public domain, analysis of related structures would be informative.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to study chiral molecules. nih.gov The compound this compound is not inherently chiral. However, if a chiral center were introduced, for instance, by substitution on the ethyl chain (e.g., 3-(1-bromo-1-methylethyl)-5-methyl-1,2-oxazole), then chiroptical spectroscopy would be essential for determining the enantiomeric excess and the absolute configuration of the stereocenter. nih.gov In such a hypothetical case, experimental ECD and VCD spectra would be compared with spectra predicted from quantum chemical calculations to assign the absolute configuration (R or S). nih.gov For the achiral title compound, these techniques are not applicable.
Computational Chemistry and Theoretical Investigations of 3 2 Bromoethyl 5 Methyl 1,2 Oxazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of electron distribution and its influence on molecular behavior. For 3-(2-bromoethyl)-5-methyl-1,2-oxazole, these methods can elucidate its stability, reactivity, and the pathways it might take in chemical reactions.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, transition states, and intermediates.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its behavior. For instance, in nucleophilic substitution reactions involving the bromoethyl group, DFT could be used to calculate the activation energies for SN1 and SN2 pathways. The calculations would involve optimizing the geometries of the starting material, the potential carbocation intermediate (for SN1), the transition state, and the final product. The relative energies of these structures would indicate the most probable reaction mechanism.
For example, a hypothetical DFT study at a common level of theory, such as B3LYP/6-31G(d,p), could be performed. nih.gov Such studies have been successfully applied to understand complex reaction pathways in similar heterocyclic systems, including unprecedented nucleophilic substitutions. nih.gov The insights from these calculations are crucial for designing synthetic routes and understanding the compound's stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity Assessment
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and shape of these orbitals are key determinants of a molecule's electrophilic and nucleophilic character.
For this compound, FMO analysis can predict its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The presence of the electronegative bromine atom and the oxazole (B20620) ring influences the energies and distributions of these orbitals.
A typical FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. The locations of the HOMO and LUMO densities can predict the sites of nucleophilic and electrophilic attack, respectively. For instance, the analysis might reveal that the LUMO is concentrated around the carbon atom attached to the bromine, making it the primary site for nucleophilic attack. This type of analysis is crucial for understanding substituent effects on the electronic properties of conjugated molecules. rsc.org
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Highest Occupied Molecular Orbital |
| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.7 | Energy difference between HOMO and LUMO |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemical software.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. scienceopen.comresearchgate.net For a molecule like this compound, with its flexible bromoethyl side chain, MD simulations are invaluable for understanding its preferred shapes and how it interacts with solvent molecules.
An MD simulation would involve defining a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The simulation then solves Newton's equations of motion for the atoms over a series of small time steps, generating a trajectory of the molecule's movements.
Analysis of this trajectory can reveal the most stable conformations of the bromoethyl chain (e.g., gauche vs. anti), the rotational barriers between these conformations, and how these are influenced by different solvents. For example, in a polar solvent, conformations that expose the polar parts of the molecule might be favored. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can affect its reactivity and other properties. Such studies have been used to analyze the conformational equilibrium of similar substituted cyclic compounds. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). semanticscholar.org These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to help interpret complex spectra.
For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts. semanticscholar.org The calculated shifts, when compared to experimental values, can help in the assignment of peaks to specific atoms in the molecule. Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the oxazole ring and the bromoethyl group. researchgate.net
Theoretical calculations of the electronic absorption spectrum can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. researchgate.net This information is valuable for understanding the photophysical properties of the molecule.
Table 2: Hypothetical Comparison of Experimental and Predicted 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental δ (ppm) | Predicted δ (ppm) |
| C in CH3 | ~12 | ~11 |
| C in CH2Br | ~30 | ~29 |
| C in CH2-ring | ~25 | ~24 |
| C5 | ~160 | ~158 |
| C3 | ~155 | ~153 |
| C4 | ~105 | ~104 |
Note: These are hypothetical values for illustrative purposes. Actual values would depend on the experimental conditions and the level of theory used for the prediction.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds.
For analogues of this compound, a QSAR study could be conducted to predict their potential biological activity, for instance, as enzyme inhibitors. nih.gov This would involve synthesizing a library of related compounds with variations in the substituents on the oxazole ring or the side chain. The biological activity of these compounds would be measured experimentally.
Then, a set of molecular descriptors (numerical values that encode different aspects of the molecular structure, such as size, shape, and electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, virtual analogues, guiding the design of more potent compounds.
Similarly, a QSPR model could be developed to predict physical properties like boiling point, solubility, or chromatographic retention times for a series of related oxazole derivatives.
Biological Activity and Mechanistic Studies of 3 2 Bromoethyl 5 Methyl 1,2 Oxazole and Its Derivatives in Vitro and in Vivo Pre Clinical Focus
Investigation of Molecular Mechanisms of Action
The therapeutic potential of oxazole (B20620) derivatives is often rooted in their ability to interact with specific biological macromolecules, leading to the modulation of cellular functions.
Enzyme Inhibition and Receptor Binding Assays
Derivatives of oxazole and the structurally related isoxazole (B147169) have been identified as potent inhibitors of various enzymes, a key mechanism for their pharmacological effects. Certain oxazole-containing compounds have been developed as tyrosine kinase inhibitors, such as mubritinib, and as selective cyclooxygenase-2 (COX-2) inhibitors, like oxaprozin. nih.govdntb.gov.ua
Further studies have revealed that novel pyrazole, oxazole, and imidazole (B134444) derivatives can act as antibacterial agents by inhibiting DNA gyrase. d-nb.info For instance, some oxazole derivatives have demonstrated the ability to strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase at very low concentrations. In the realm of cancer research, quinone-containing compounds, including those with oxazole moieties, have been investigated as inhibitors of enzymes critical to cancer cell survival, such as heat shock proteins (Hsp90) and protein phosphatases. nih.gov Additionally, some theophylline-based derivatives have been specifically designed to act as dual inhibitors of the STAT3 and NF-κB signaling pathways. nih.gov
Modulation of Cellular Signaling Pathways
The anticancer effects of certain oxazole derivatives are linked to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. For example, a series of theophylline-based derivatives has been shown to modulate multiple pathways in breast cancer models. nih.gov
Treatment of MDA-MB-231 breast cancer cells with one such derivative resulted in the decreased expression of key signaling proteins, including STAT3, phosphorylated-STAT3 (p-STAT3), Bcl-xl, c-Myc, and NF-κB. nih.gov The inhibition of the STAT3 pathway by this compound was shown to induce apoptosis by affecting key regulators of programmed cell death, such as caspases-3 and 9, Bax, and Bcl-2. nih.gov The nuclear factor-kappa B (NF-κB) pathway, which is pivotal in regulating inflammatory responses, cell death, and proliferation, is a common target for various therapeutic agents. nih.gov The demonstrated ability of oxazole derivatives to co-inhibit both STAT3 and NF-κB highlights a multi-targeted approach to disrupting cancer cell signaling. nih.gov
Cell-Based Assays for Pharmacological Target Identification
Cell-based assays are fundamental in preclinical research for identifying the pharmacological effects of new chemical entities in various disease models.
In Vitro Cytotoxicity and Antiproliferative Activity in Disease Models (e.g., Cancer Cell Lines)
Numerous studies have demonstrated the potent cytotoxic and antiproliferative activities of oxazole derivatives against a range of human cancer cell lines. A series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives exhibited significant cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov Notably, the meta-chloro-substituted analog was particularly potent, with IC₅₀ values in the nanomolar range. nih.gov
Similarly, newly synthesized 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were evaluated for their antiproliferative effects. These compounds were tested against human colorectal carcinoma (HCT116) and estrogen-positive human breast carcinoma (MCF7) cell lines, with several derivatives showing notable activity. nih.gov Other research on novel 2,4,5-trisubstituted oxazole derivatives also identified compounds with good antiproliferative activity, comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | nih.gov |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | nih.gov |
| 2-(Phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.40 | nih.gov |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.10 | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative 14 | HCT116 (Colorectal) | 71.8 | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative 6 | MCF7 (Breast) | 74.1 | nih.gov |
Antimicrobial and Antifungal Activity Evaluations
The oxazole scaffold is a common feature in compounds developed for their antimicrobial properties. cbijournal.com A wide array of derivatives has been synthesized and tested against various pathogenic bacteria and fungi. nih.govd-nb.info For example, a series of propanoic acid derivatives containing an oxazole ring showed potent activity against the bacteria Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL. nih.gov However, these same compounds exhibited poor activity against the fungus Candida albicans. nih.gov
In another study, 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were screened for antimicrobial activity. nih.gov Different substitutions on the core structure resulted in varied potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and C. albicans. nih.gov Binaphthyl-based oxazole peptidomimetics have also shown moderate to excellent activity against Gram-positive bacteria, with MICs ranging from 1–16 μg/mL. rsc.org
| Derivative Class | Microbial Strain | Activity Measurement | Result | Reference |
| Propanoic Acid Derivative | Staphylococcus aureus | MIC | 1.56 µg/mL | nih.gov |
| Propanoic Acid Derivative | Bacillus subtilis | MIC | 1.56-3.12 µg/mL | nih.gov |
| Propanoic Acid Derivative | Escherichia coli | MIC | 3.12-6.25 µg/mL | nih.gov |
| Propanoic Acid Derivative | Candida albicans | MIC | >200 µg/mL | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one deriv. 3 | Staphylococcus aureus | MIC | 14.8 µM | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one deriv. 8 | Bacillus subtilis | MIC | 17.5 µM | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one deriv. 3 | Escherichia coli | MIC | 14.8 µM | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one deriv. 14 | Pseudomonas aeruginosa | MIC | 17.3 µM | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one deriv. 6 | Aspergillus niger | MIC | 17.8 µM | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one deriv. 5 | Candida albicans | MIC | 29.6 µM | nih.gov |
In Vivo Animal Model Studies for Efficacy and Target Engagement
The translation of in vitro findings into potential therapeutic applications is validated through in vivo studies in animal models of disease. Benzoxazole derivatives, which share a core heterocyclic structure with oxazoles, have been evaluated for efficacy in a mouse model of psoriasis. mdpi.com In an imiquimod-induced psoriatic mouse model, both topical (1% w/w) and oral (125 mg/kg) administration of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA) for 14 days led to a significant reduction in erythema, skin thickness, and desquamation, as measured by the Psoriasis Area and Severity Index (PASI). mdpi.com
In the context of oncology, the in vivo efficacy of a theophylline-based derivative was assessed in an Ehrlich solid carcinoma model in mice. nih.gov The study found that administration of the compound resulted in a reduction in tumor volume, an effect comparable to the standard chemotherapy drug 5-fluorouracil. nih.gov These studies underscore the potential of oxazole-related structures to demonstrate therapeutic efficacy in preclinical animal models for both inflammatory diseases and cancer.
Pre-Clinical Efficacy Assessments in Disease Models (e.g., Infectious Disease Models)
The therapeutic potential of isoxazole derivatives, a class of compounds to which 3-(2-bromoethyl)-5-methyl-1,2-oxazole belongs, has been investigated in a variety of pre-clinical disease models. These studies, primarily focused on infectious diseases, have demonstrated a broad spectrum of activity against various pathogens.
In the realm of mycology, isoxazole-based compounds have shown promising results. For instance, a novel series of isoxazole derivatives was assessed for their in vitro anti-Candida potential. mdpi.com Two compounds from this series, PUB14 and PUB17, were particularly noteworthy for their selective antifungal activity against Candida albicans, a common fungal pathogen. mdpi.comnih.gov These compounds were effective without adversely affecting beneficial microbiota such as Lactobacillus species. mdpi.comnih.gov Furthermore, dihydropyrazole derivatives of isoxazole-containing chalcones have demonstrated significant antifungal activity. nih.gov
The antiviral properties of isoxazole derivatives have also been a subject of investigation. A series of novel isoxazole-amide derivatives incorporating an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against plant viruses, namely tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds exhibited superior in vivo antiviral efficacy compared to the commercial antiviral agent Ningnanmycin. nih.gov Specifically, compound 7t from this series displayed potent curative, protective, and inactivation activities against both TMV and CMV. nih.gov The isoxazole scaffold is recognized for its therapeutic potential in developing antiviral agents. researchgate.net
Furthermore, isoxazole derivatives have been evaluated for their efficacy against parasitic infections. A series of isoxazole and triazole derivatives were tested for their in vitro antiprotozoal activities. nih.gov Notably, several isoxazole analogues demonstrated significant antitrypanosomal activity, with IC50 values indicating potent inhibition of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov In another study, 3,5-diaryl-isoxazole analogues were evaluated for their in vivo efficacy in a murine model of cutaneous leishmaniasis caused by Leishmania (L.) amazonensis. acs.org Intralesional treatment with one of the analogues resulted in a remarkable reduction in lesion size and a 98.4% decrease in parasite load compared to the control group, highlighting its potential as a therapeutic candidate for this parasitic skin disease. acs.org
The antibacterial activity of isoxazole derivatives has also been documented. ijrrjournal.com These compounds are known to target bacterial cell walls or membranes, leading to either bactericidal or bacteriostatic effects. ijrrjournal.com The antimicrobial potential of isoxazole compounds has been studied against a broad range of microorganisms. researchgate.net
Below is a table summarizing the pre-clinical efficacy of selected isoxazole derivatives in various infectious disease models.
| Derivative Class | Disease Model | Pathogen | Key Findings |
| Isoxazole Derivatives | In vitro | Candida albicans | Selective antifungal activity without affecting beneficial microbiota. mdpi.comnih.gov |
| Isoxazole-Amide Derivatives | In vivo (Plant) | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Superior curative, protective, and inactivation activities compared to Ningnanmycin. nih.gov |
| Isoxazole Analogues | In vitro | Trypanosoma brucei | Potent antitrypanosomal activity with low micromolar IC50 values. nih.gov |
| 3,5-Diaryl-isoxazole Analogues | In vivo (Murine) | Leishmania (L.) amazonensis | Significant reduction in lesion size and parasite load. acs.org |
| Dihydropyrazole Derivatives | In vitro | Fungal strains | Remarkable antifungal activity. nih.gov |
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic (PD) biomarker analysis in animal studies is crucial for understanding the dose-response relationship and the mechanism of action of a new chemical entity. For isoxazole derivatives, while specific data for this compound is not available, studies on related compounds have utilized various PD biomarkers to assess their biological effects in vivo.
In the context of anti-inflammatory activity, the reduction in carrageenan-induced paw edema in rodents is a commonly used PD biomarker. mdpi.com For instance, certain isoxazole derivatives have been shown to significantly inhibit paw thickness, indicating their anti-inflammatory potential. nih.gov One study reported on an isoxazole[5,4-e]triazepine derivative that effectively suppressed both humoral and cellular immune responses in mouse models, demonstrating its potent immunosuppressive activities. nih.gov The compound's ability to inhibit footpad edema when administered locally further confirmed its anti-inflammatory effect. nih.gov
In oncology-focused animal studies, tumor growth inhibition is a primary pharmacodynamic endpoint. For example, benzo[d]isoxazole derivatives, which are potent BET bromodomain inhibitors, have demonstrated therapeutic effects in a castration-resistant prostate cancer (CRPC) xenograft tumor model in mice. acs.org The reduction in tumor volume serves as a direct measure of the compound's in vivo efficacy.
For infectious disease models, the reduction in pathogen load is a key PD biomarker. As mentioned previously, a 3,5-diaryl-isoxazole analogue showed a 98.4% reduction in parasite load in a murine model of cutaneous leishmaniasis, providing a clear pharmacodynamic readout of its antiparasitic activity. acs.org
Enzyme inhibition in vivo can also serve as a valuable PD biomarker. For example, a novel isoxazole derivative was shown to attenuate ethanol-induced gastric mucosal injury in rats by inhibiting the H+/K+-ATPase pump. mdpi.com The measurement of this enzyme's activity in stomach tissue lysates after treatment provides a direct assessment of the compound's target engagement and pharmacodynamic effect. mdpi.com Similarly, the inhibition of cyclooxygenase (COX) enzymes is a key pharmacodynamic indicator for many anti-inflammatory drugs, and isoxazole derivatives have been evaluated for their COX inhibitory potential. nih.govresearchgate.net
The table below provides examples of pharmacodynamic biomarkers used in animal studies of isoxazole derivatives.
| Derivative Class | Animal Model | Pharmacodynamic Biomarker | Biological Effect |
| Isoxazole[5,4-e]triazepine derivative | Mouse | Inhibition of footpad edema | Anti-inflammatory nih.gov |
| Benzo[d]isoxazole derivatives | Mouse (CRPC xenograft) | Tumor volume reduction | Anti-cancer acs.org |
| 3,5-Diaryl-isoxazole analogue | Mouse (Cutaneous leishmaniasis) | Parasite load reduction | Antiparasitic acs.org |
| Novel Isoxazole derivative | Rat | Inhibition of H+/K+-ATPase activity | Gastroprotective mdpi.com |
| Isoxazole derivatives | Rodent | Inhibition of carrageenan-induced paw edema | Anti-inflammatory mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance their biological activity and selectivity. researchgate.net For isoxazole derivatives, numerous SAR studies have been conducted to elucidate the impact of structural modifications on their therapeutic properties.
The antimicrobial activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net For instance, in a series of isoxazole-carboxamide derivatives, specific substitutions were found to be crucial for their activity against Pseudomonas aeruginosa and Candida albicans. nih.gov The presence of a fluorophenyl group has been explored in fluorophenyl-isoxazole-carboxamides, with studies indicating that these modifications can influence their biological activities. researchgate.net
In the context of antiviral agents, SAR studies on isoxazole-amide derivatives containing an acylhydrazone moiety revealed that the substitution pattern on the phenyl ring is critical for their activity against TMV and CMV. nih.gov Specifically, the introduction of electron-withdrawing groups on the phenyl ring was a key strategy in the design of these potent antiviral compounds. nih.gov
For antiparasitic isoxazole derivatives, modifications at the R1 and R2 positions of the isoxazole scaffold have been shown to dramatically affect their antitrypanosomal activity. nih.gov One study found that replacing a tertiary butyl ester at the R1 position with a hydrazinocarbonyl group led to a reduction in activity against T. brucei. nih.gov Furthermore, changing a methyl group on an adjacent benzene (B151609) ring to a methoxy (B1213986) group did not significantly alter the potency, while converting the isoxazole to a 4,5-dihydroisoxazole resulted in a loss of biological activity. nih.gov
In the development of isoxazolo[5,4-d]pyrimidines as selective Toll-Like Receptor 7 (TLR7) agonists, SAR exploration focused on positions C3 and C4 of the isoxazole scaffold. nih.gov It was found that an isobutylamine (B53898) substituent at C4 resulted in inactive or cytotoxic compounds, whereas a 3-methylpiperidine (B147322) ring at the same position led to potent TLR7 agonist activity. nih.gov
The interaction of isoxazole derivatives with enzymes is also highly dependent on their structure. In a study of isoxazole derivatives as carbonic anhydrase inhibitors, the type of aromatic ring and its substitution pattern were identified as important determinants of the SAR. acs.org The most active compound in this series contained a five-membered thiophene (B33073) ring, while the second most active possessed a phenyl ring with ethoxy and hydroxyl substituents at the meta and para positions relative to the oxazole moiety. acs.org For isoxazole derivatives targeting BET bromodomains, co-crystal structures have provided a solid structural basis for compound optimization, allowing for the rational design of more potent and selective inhibitors. acs.org
The following table summarizes key SAR findings for various isoxazole derivatives.
| Derivative Class | Biological Target/Activity | Key SAR Findings |
| Isoxazole-Amide Derivatives | Antiviral (TMV, CMV) | Electron-withdrawing groups on the phenyl ring enhance activity. nih.gov |
| Isoxazole Analogues | Antitrypanosomal | Substituents at R1 and R2 positions and the saturation of the isoxazole ring are critical for activity. nih.gov |
| Isoxazolo[5,4-d]pyrimidines | TLR7 Agonism | The nature of the amine substituent at C4 significantly impacts potency and cytotoxicity. nih.gov |
| Isoxazole Derivatives | Carbonic Anhydrase Inhibition | The type of aromatic ring and its substitution pattern are crucial for inhibitory activity. acs.org |
| Benzo[d]isoxazole Derivatives | BET Bromodomain Inhibition | Co-crystal structures guide the optimization of substituents for enhanced potency and selectivity. acs.org |
Interaction Studies with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Understanding the interactions of small molecules with biological macromolecules is essential for elucidating their mechanism of action. Isoxazole derivatives have been shown to interact with a variety of proteins, including enzymes and receptors, which underlies their diverse pharmacological activities.
One area of significant research has been the interaction of isoxazole derivatives with enzymes. For example, a series of isoxazole derivatives were synthesized and evaluated as inhibitors of carbonic anhydrase (CA). acs.orgnih.gov Molecular docking studies revealed that these compounds bind at the entrance of the active site of the CA protein. acs.org The binding is facilitated by hydrogen bonds and van der Waals interactions with key amino acid residues such as His94, His119, and Thr199. acs.org The binding affinity was found to be influenced by the specific substituents on the isoxazole scaffold. acs.org
Isoxazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Molecular docking studies have been employed to understand the binding interactions between isoxazole-carboxamide derivatives and the active sites of COX-1 and COX-2. nih.gov These in silico studies help to rationalize the observed in vitro inhibitory activities and selectivity.
In the field of oncology, benzo[d]isoxazole derivatives have been identified as potent inhibitors of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers. acs.org Co-crystal structures of these inhibitors in complex with the BRD4(1) bromodomain have provided detailed insights into the molecular interactions, revealing how the isoxazole scaffold and its substituents fit into the acetyl-lysine binding pocket. acs.org
Furthermore, isoxazole derivatives have been shown to interact with other protein targets. A novel isoxazole derivative was found to inhibit the H+/K+-ATPase pump, a key enzyme in gastric acid secretion. mdpi.com Molecular docking studies suggested that this compound binds to the enzyme, thereby inhibiting its function. mdpi.com Additionally, isoxazole derivatives have been designed to target the serotonin (B10506) transporter (SERT), a protein involved in neurotransmission. wikipedia.org
The table below summarizes the interactions of isoxazole derivatives with various biological macromolecules.
| Derivative Class | Macromolecule Target | Method of Study | Key Interaction Findings |
| Isoxazole Derivatives | Carbonic Anhydrase (CA) | Molecular Docking, In vitro inhibition assay | Binds at the active site entrance via hydrogen bonds and van der Waals interactions. acs.orgnih.gov |
| Isoxazole-Carboxamide Derivatives | Cyclooxygenase (COX) Enzymes | Molecular Docking, In vitro inhibition assay | Binds to the active sites of COX-1 and COX-2. nih.govresearchgate.net |
| Benzo[d]isoxazole Derivatives | BET Bromodomain (BRD4) | Co-crystallography, In vitro binding assays | Fits into the acetyl-lysine binding pocket, leading to potent inhibition. acs.org |
| Novel Isoxazole Derivative | H+/K+-ATPase Pump | Molecular Docking, In vitro inhibition assay | Binds to and inhibits the enzyme. mdpi.com |
Applications of 3 2 Bromoethyl 5 Methyl 1,2 Oxazole As a Chemical Synthon
Role in the Synthesis of Complex Natural Products and Analogues
The isoxazole (B147169) ring is a key structural component in numerous natural products, many of which exhibit significant biological activity. The utility of isoxazole derivatives as stable precursors for more complex functionalities makes them attractive synthons. While direct application of 3-(2-bromoethyl)-5-methyl-1,2-oxazole in the total synthesis of a specific natural product is not widely documented, its structure suggests a role as a versatile intermediate.
The bromoethyl side chain is a prime functional group for elaboration. It can be used to introduce the isoxazole core into a larger molecule through nucleophilic substitution reactions. For instance, it can react with alcohols, amines, or thiols to form ethers, amines, and thioethers, respectively, thereby extending the carbon skeleton. This is a common strategy in building the complex side chains of natural products.
Furthermore, the isoxazole ring itself can be a precursor to other functional groups. It can be reductively cleaved to reveal a β-hydroxy ketone, a common structural motif in polyketide natural products. The stability of the isoxazole ring throughout various synthetic steps allows for the late-stage unmasking of this functionality. This approach has been pivotal in the synthesis of various complex molecules. Although a specific example using this compound is not available, the principle is well-established with other substituted isoxazoles.
Utilization in the Development of Agrochemicals and Crop Protection Agents
The isoxazole scaffold is a well-recognized pharmacophore in the agrochemical industry, found in a variety of commercial herbicides, fungicides, and insecticides. The incorporation of isoxazole moieties into new molecular designs is a continuous effort to develop more potent and selective crop protection agents.
Research has shown that isoxazole-amide derivatives possess a wide range of biological activities, including fungicidal and herbicidal properties. For example, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have been synthesized and shown to inhibit the growth of various fungi and plants. nih.gov The title compound, this compound, could serve as a key starting material for analogous structures. The bromoethyl group can be converted to an amine, which can then be acylated to form the desired amide linkage, a common structural feature in many active agrochemicals.
Additionally, certain isoxazole derivatives have demonstrated notable plant growth regulatory activity. The ability to modify the substituents on the isoxazole ring allows for the fine-tuning of biological activity and selectivity, a critical aspect in the development of safe and effective agrochemicals. The 5-methyl group and the modifiable 3-(2-bromoethyl) side chain on the title compound provide two strategic points for chemical diversification in the search for new crop protection agents.
Application in Materials Science for Advanced Polymer and Functional Material Synthesis
While less common than in life sciences, heterocyclic compounds are increasingly being explored for applications in materials science. The unique electronic and structural properties of the isoxazole ring can be harnessed to create novel polymers and functional materials. For example, the incorporation of such heterocycles into a polymer backbone can influence properties like thermal stability, conductivity, and photophysical behavior.
The 2-bromoethyl group of this compound makes it a suitable monomer for polymerization reactions. For instance, it could potentially undergo polycondensation with difunctional nucleophiles to create polyesters or polyamides containing the isoxazole unit in the main chain. Alternatively, the bromine could be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, allowing for its incorporation into polymers via chain-growth polymerization methods.
Although specific research on polymers derived from this compound is not prominent, the broader class of oxazole-containing polymers has been investigated. These polymers can exhibit interesting properties, such as fluorescence, which could be utilized in the development of sensors or organic light-emitting diodes (OLEDs). The isoxazole ring's ability to coordinate with metal ions also suggests potential applications in the creation of catalytic or stimuli-responsive materials.
Contribution to the Synthesis of Pharmaceutical Intermediates and Lead Compounds
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of FDA-approved drugs. sphinxsai.com Its presence can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid framework for orienting other functional groups to interact with biological targets. uni.lu The diverse biological activities associated with isoxazole derivatives include anti-inflammatory, antibacterial, antiviral, and anticancer effects. uni.lu
The compound this compound serves as a valuable building block for creating libraries of potential drug candidates. The electrophilic bromoethyl side chain is readily displaced by various nucleophiles, allowing for the facile introduction of a wide range of substituents. This is particularly useful in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. For example, reaction with various amines, especially those containing other pharmacophoric groups, can lead to new chemical entities for screening.
While direct examples of the use of this compound in drug development are not readily found in the literature, the utility of closely related bromo-substituted isoxazoles is well-documented. For instance, bromo-isoxazoles are used in cross-coupling reactions to form more complex aryl- or heteroaryl-substituted isoxazoles, which are often key intermediates in the synthesis of pharmaceutical agents. The title compound's reactive handle provides a gateway to a vast chemical space for the discovery of new therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈BrNO | vulcanchem.com |
| Molecular Weight | 190.04 g/mol | Calculated |
| Monoisotopic Mass | 188.97893 Da | vulcanchem.com |
| Predicted XlogP | 1.8 | vulcanchem.com |
| IUPAC Name | This compound | alfachemch.com |
| SMILES | CC1=CC(=NO1)CCBr | vulcanchem.com |
| InChI | InChI=1S/C6H8BrNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 | vulcanchem.com |
| InChIKey | KDTJWOGMVPQPAG-UHFFFAOYSA-N | vulcanchem.com |
Table 2: Comparison of this compound with a Structural Analogue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| This compound | C₆H₈BrNO | 190.04 | Not available | Not available |
| 3-bromo-5-methyl-1,2-oxazole | C₄H₄BrNO | 161.99 | 202.1 at 760 mmHg | 25741-97-3 |
| Data for 3-bromo-5-methyl-1,2-oxazole sourced from alfachemch.com. |
Future Directions and Emerging Research Avenues for 3 2 Bromoethyl 5 Methyl 1,2 Oxazole
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 3-(2-bromoethyl)-5-methyl-1,2-oxazole is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved safety, higher yields, and greater consistency.
Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netorganic-chemistry.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which can be common in the synthesis of functionalized heterocycles. researchgate.net For instance, the synthesis of isoxazoles can be achieved in a continuous flow system, which allows for the safe handling of potentially hazardous reagents and rapid optimization of reaction conditions. acs.org The photochemical rearrangement of isoxazoles to oxazoles has also been successfully demonstrated in a continuous flow process, highlighting the potential for further derivatization of the isoxazole (B147169) core. organic-chemistry.orgnih.gov
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of libraries of related compounds. nih.gov This would allow for the systematic exploration of derivatives of this compound, facilitating structure-activity relationship (SAR) studies and the discovery of new bioactive molecules.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Feature | Advantage in Flow Chemistry | Relevance to Isoxazole Synthesis |
| Heat Transfer | Superior surface-area-to-volume ratio for efficient heating and cooling. | Control of exothermic reactions, enabling higher temperatures for faster reaction rates. researchgate.net |
| Safety | Small reaction volumes minimize the risk of accidents with hazardous reagents. | Safe use of potentially explosive intermediates sometimes used in heterocycle synthesis. acs.org |
| Scalability | Production can be scaled up by running the system for longer periods. | Facilitates the generation of gram-scale quantities for further studies. organic-chemistry.org |
| Automation | Integration with automated systems for high-throughput screening. | Rapid optimization of reaction conditions and synthesis of compound libraries. nih.gov |
Exploration of Novel Catalytic and Biocatalytic Transformations
The development of novel catalytic methods is a cornerstone of modern organic synthesis, and the isoxazole scaffold provides a rich platform for such explorations. The functionalization of this compound can be enhanced through various catalytic strategies.
Transition-metal catalysis, for example, offers a powerful toolkit for C-H bond functionalization, allowing for the direct modification of the isoxazole ring or the methyl group. nih.gov This can lead to the introduction of new functional groups and the creation of more complex molecular architectures. Similarly, the bromoethyl side chain is a versatile handle for cross-coupling reactions, enabling the attachment of a wide range of substituents.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers the potential for highly selective and environmentally friendly transformations. numberanalytics.com Enzymes could be employed for the stereoselective modification of the bromoethyl side chain or for the enzymatic resolution of chiral derivatives. The use of biocatalysts can lead to the production of enantiomerically pure compounds, which is often crucial for their biological activity.
Advanced Applications in Targeted Drug Delivery and Diagnostics
The isoxazole moiety is a privileged structure in medicinal chemistry, found in a number of approved drugs. nih.govrsc.org The unique electronic properties and hydrogen bonding capabilities of the isoxazole ring make it an attractive scaffold for interacting with biological targets. nih.gov The this compound molecule can serve as a starting point for the design of novel therapeutic agents.
The bromoethyl group can be used to covalently link the isoxazole scaffold to proteins or other biomolecules, making it a candidate for the development of targeted therapies. For example, isoxazole derivatives have been investigated as inhibitors of various enzymes and have shown potential in the treatment of cancer and inflammatory diseases. nih.govnih.gov
Furthermore, the isoxazole scaffold can be tethered to fluorescent probes for applications in diagnostics and bioimaging. nih.govmerckmillipore.com By attaching a fluorophore to the this compound molecule, it may be possible to visualize its distribution in cells and tissues, providing insights into its mechanism of action and potential as a diagnostic tool. nih.gov
Table 2: Potential Bio-applications of this compound Derivatives
| Application Area | Potential Role of the Compound | Key Functional Group |
| Targeted Therapy | Covalent modification of target proteins. | Bromoethyl group for nucleophilic substitution. |
| Drug Discovery | Scaffold for novel enzyme inhibitors. | Isoxazole core for protein-ligand interactions. nih.gov |
| Diagnostics | Conjugation to fluorescent dyes for bioimaging. | Bromoethyl group as a linker. nih.gov |
| Antimicrobial Agents | Development of new antibacterial or antifungal compounds. | Isoxazole ring is a known pharmacophore. nih.gov |
Sustainable and Eco-friendly Synthetic Approaches
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize their environmental impact. numberanalytics.comnih.gov The synthesis of isoxazoles, including this compound, can be made more sustainable through several strategies.
One approach is the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic solvents. numberanalytics.comnih.gov The synthesis of isoxazole derivatives has been successfully demonstrated in aqueous media, which offers advantages in terms of cost, safety, and environmental friendliness. nih.gov
Energy-efficient techniques like microwave-assisted ingentaconnect.comeurekaselect.com and ultrasound-assisted synthesis preprints.org can also be employed to accelerate reaction rates and reduce energy consumption. These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating. ingentaconnect.com The development of metal-free catalytic systems is another important goal, as it avoids the use of expensive and potentially toxic metal catalysts. rsc.org
Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. researchgate.netdig.watch These powerful computational tools can be applied to accelerate the discovery and optimization of new derivatives of this compound.
ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation, reducing the need for extensive experimental screening. nih.govyoutube.com This can be particularly useful for optimizing the synthesis of complex molecules and for improving the efficiency of flow chemistry platforms. rsc.org
Table 3: Application of AI/ML in the Development of this compound
| AI/ML Application | Description | Potential Impact |
| Reaction Optimization | ML models predict optimal reaction conditions (temperature, solvent, catalyst). nih.gov | Reduced experimental effort, higher yields, and faster process development. youtube.com |
| De Novo Drug Design | Generative models create novel isoxazole derivatives with predicted bioactivity. stanford.edu | Accelerated discovery of new drug candidates. dig.watch |
| Property Prediction | AI predicts physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Early identification of promising compounds with favorable drug-like properties. |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes for target molecules. researchgate.net | Facilitates the synthesis of complex derivatives. |
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for preparing 3-(2-bromoethyl)-5-methyl-1,2-oxazole, and what critical reaction conditions must be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For bromoethyl-substituted oxazoles, a common approach involves introducing the bromoethyl group through alkylation of a preformed oxazole core. For example, bromomethyl intermediates (e.g., 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole) are synthesized using HBr or PBr₃ under controlled temperatures (0–5°C) to minimize side reactions . Solvent choice (e.g., dichloromethane or THF) and reaction time (typically 12–24 hours) are critical to avoid hydrolysis of the bromoethyl group. Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. The methyl group at position 5 typically appears as a singlet (~δ 2.3 ppm), while the bromoethyl protons split into a triplet (CH₂Br, ~δ 3.5 ppm) and a quintet (CH₂, ~δ 2.8 ppm) due to coupling with adjacent groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~218.0). Fragmentation patterns help identify the bromoethyl moiety via loss of HBr (m/z ~138) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves bond lengths (C-Br ~1.9–2.0 Å) and dihedral angles between the oxazole ring and substituents .
Q. What common impurities arise during synthesis, and how can they be mitigated?
- Methodological Answer :
- By-products : Debromination (yielding 3-ethyl-5-methyl-1,2-oxazole) or oxazole ring-opening under acidic conditions. Monitor via TLC (Rf ~0.4 in hexane:EtOAc 7:3) .
- Mitigation : Use anhydrous conditions, exclude light to prevent radical side reactions, and employ scavengers (e.g., NaHCO₃) to neutralize residual HBr .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered bromoethyl groups) be resolved for this compound?
- Methodological Answer :
- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion. High-resolution data (≤0.8 Å) improves electron density maps .
- Refinement : Apply restraints (DFIX, SIMU) in SHELXL to model disordered bromoethyl conformers. Validate using R1 (<5%) and wR2 (<12%) .
- Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to confirm bond angles and torsional stability .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d). The bromoethyl group’s leaving ability (computed via NBO charges) correlates with reaction rates .
- MD Simulations : Simulate solvation effects (e.g., in DMF) to assess steric hindrance from the methyl group at position 5 .
Q. How are structure-activity relationship (SAR) studies designed to evaluate biological activity in brominated oxazole derivatives?
- Methodological Answer :
- Analog Synthesis : Replace the bromoethyl group with chloroethyl or iodomethyl to assess halogen effects. Introduce substituents at position 4 (e.g., phenyl, triazole) to modulate lipophilicity .
- Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., MDR1-transfected cells) to quantify EC₅₀ values. Validate via co-crystallization with target proteins (e.g., viral polymerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
